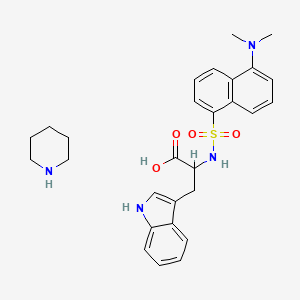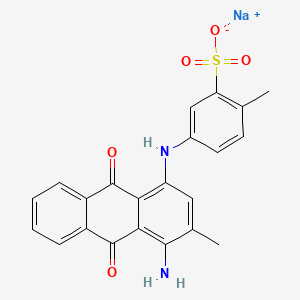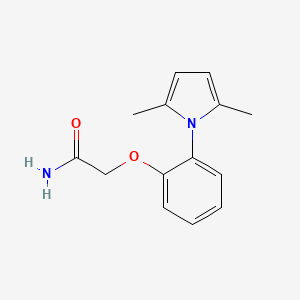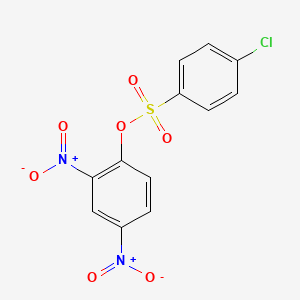
2,6-Dibromostyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromostyrene is an organic compound with the molecular formula C8H6Br2 It is a derivative of styrene, where two bromine atoms are substituted at the 2nd and 6th positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dibromostyrene can be synthesized through the bromination of styrene. One common method involves the use of N-Bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) as a solvent. This reaction is highly regioselective and stereoselective, providing the desired dibrominated product under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the dehydrobromination of either α-bromoethyldibromobenzene or β-bromoethyldibromobenzene. This process is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dibromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, leading to different derivatives.
Cycloaddition Reactions: These reactions can form cyclic compounds, which are useful intermediates in organic synthesis
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Dimethyl Sulfoxide (DMSO): Common solvent for bromination.
Potassium Bromide and Orthoperiodic Acid: Used for efficient bromination at room temperature.
Major Products Formed:
Dibrominated Alkanes: Formed through bromination of alkenes.
Bromohydrins: Formed under specific conditions during bromination.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,6-Dibromostyrene primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
2,4,6-Tribromophenyl Allyl Ether: Another brominated compound with flame-retardant properties.
Pentabromobenzyl Acrylate: Used in similar applications as a flame retardant.
Uniqueness: 2,6-Dibromostyrene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other brominated styrenes. Its ability to undergo regioselective and stereoselective reactions makes it a valuable compound in organic synthesis and materials science .
Propiedades
Número CAS |
500761-44-4 |
|---|---|
Fórmula molecular |
C8H6Br2 |
Peso molecular |
261.94 g/mol |
Nombre IUPAC |
1,3-dibromo-2-ethenylbenzene |
InChI |
InChI=1S/C8H6Br2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 |
Clave InChI |
WXZMOAUBOXOPFV-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=CC=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;ethyl 2-[4-(diethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetate](/img/structure/B12697467.png)












